(Z)-2-(Hex-3-enyloxy)-3-methylcyclopent-2-en-1-one (Z)-2-(Hex-3-enyloxy)-3-methylcyclopent-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 84604-62-6
VCID: VC16983229
InChI: InChI=1S/C12H18O2/c1-3-4-5-6-9-14-12-10(2)7-8-11(12)13/h4-5H,3,6-9H2,1-2H3/b5-4-
SMILES:
Molecular Formula: C12H18O2
Molecular Weight: 194.27 g/mol

(Z)-2-(Hex-3-enyloxy)-3-methylcyclopent-2-en-1-one

CAS No.: 84604-62-6

Cat. No.: VC16983229

Molecular Formula: C12H18O2

Molecular Weight: 194.27 g/mol

* For research use only. Not for human or veterinary use.

(Z)-2-(Hex-3-enyloxy)-3-methylcyclopent-2-en-1-one - 84604-62-6

Specification

CAS No. 84604-62-6
Molecular Formula C12H18O2
Molecular Weight 194.27 g/mol
IUPAC Name 2-[(Z)-hex-3-enoxy]-3-methylcyclopent-2-en-1-one
Standard InChI InChI=1S/C12H18O2/c1-3-4-5-6-9-14-12-10(2)7-8-11(12)13/h4-5H,3,6-9H2,1-2H3/b5-4-
Standard InChI Key KJWUAEBWOUQMNW-PLNGDYQASA-N
Isomeric SMILES CC/C=C\CCOC1=C(CCC1=O)C
Canonical SMILES CCC=CCCOC1=C(CCC1=O)C

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (Z)-2-(hex-3-enyloxy)-3-methylcyclopent-2-en-1-one, reflecting its cyclopentenone backbone substituted with a methyl group at position 3 and a Z-configured hex-3-enyloxy chain at position 2. Its molecular formula is C₁₂H₁₈O₂, with a molecular weight of 194.27 g/mol .

Stereochemical Configuration

The Z-designation specifies the spatial arrangement of the hex-3-enyloxy group, where the higher-priority substituents (the oxygen atom and the longer carbon chain) reside on the same side of the double bond. This configuration influences intermolecular interactions and odor profiles, as stereochemistry often dictates receptor binding in olfactory systems .

Table 1: Key Identifiers of (Z)-2-(Hex-3-enyloxy)-3-methylcyclopent-2-en-1-one

PropertyValueSource
CAS Number84604-62-6
EINECS Number283-344-6
Molecular FormulaC₁₂H₁₈O₂
SMILES NotationCC/C=C\COC1=C(CCC1=O)C
Boiling PointNot reported
Melting PointNot reported

Synthesis and Reaction Pathways

Synthetic Routes

While explicit synthetic protocols for this compound are scarce in public databases, analogous cyclopentenones are typically synthesized via Claisen-ene cyclization or base-catalyzed condensation. For example, 2-hydroxy-3-methylcyclopent-2-en-1-one derivatives are prepared through condensation of hydroxymethylfurfural derivatives . Adapting these methods, the hex-3-enyloxy side chain could be introduced via nucleophilic substitution or Mitsunobu reactions using Z-configured hex-3-enol.

Stereoselective Challenges

Achieving the Z-configuration in the alkenyl ether requires precise control during etherification. Strategies may include:

  • Steric-directed synthesis: Using bulky bases to favor the Z-isomer during alkoxy group installation.

  • Catalytic asymmetric methods: Chiral catalysts to enforce desired stereochemistry, though no specific examples are documented for this compound .

Physicochemical Properties

Spectral Characteristics

Although experimental spectra are unavailable, computational predictions suggest:

  • IR: Strong absorption near 1700 cm⁻¹ (cyclopentenone carbonyl) and 1250 cm⁻¹ (C-O ether stretch).

  • NMR: Distinct signals for the vinyl ether protons (δ 4.5–5.5 ppm) and cyclopentenone carbonyl (δ 200–220 ppm in ¹³C NMR) .

Tautomerism and Stability

Unlike 2-hydroxy-3-methylcyclopent-2-en-1-one, which exists predominantly in the enol form , the etherified derivative lacks enolizable protons, rendering it stable as the ketone. This stability enhances its utility in formulations requiring prolonged shelf life.

Applications in Fragrance and Flavor Industries

Olfactory Profile

The compound’s structure suggests a green, fruity, or woody odor, akin to related cyclopentenones. For instance, 2-hydroxy-3-methylcyclopent-2-en-1-one contributes caramel-like notes to foods and perfumes . The Z-configuration may enhance volatility or modulate receptor affinity, though sensory studies are needed.

Use in Perfumery

Patent literature highlights cyclopentenone derivatives as fragrance precursors that release aldehydes or ketones upon hydrolysis or oxidation . (Z)-2-(Hex-3-enyloxy)-3-methylcyclopent-2-en-1-one could serve similarly, gradually emitting odorants in functional perfumery (e.g., detergents, cosmetics).

Future Research Directions

  • Stereoselective Synthesis: Developing catalytic methods to optimize Z-isomer yield.

  • Olfactory Testing: Empirical characterization of odor thresholds and receptor interactions.

  • Stability Studies: Assessing performance under varying pH and temperature conditions in consumer products.

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